molecular formula C7H7NOS B8734845 2-(3-methoxyprop-1-ynyl)-1,3-thiazole

2-(3-methoxyprop-1-ynyl)-1,3-thiazole

Cat. No. B8734845
M. Wt: 153.20 g/mol
InChI Key: IKLJILUPXJRQFU-UHFFFAOYSA-N
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Patent
US07365074B2

Procedure details

2-Bromo-1,3-thiazole (2.0 g, 12 mmol) and CuI (456 mg, 2.4 mmol) were combined in DME (30 mL) and argon gas was bubbled through the suspension for several minutes to deoxygenate the mixture. Triethylamine (8.6 mL, 60 mmol) and PdCl2(PPh3)2 (842 mg, 1.2 mmol) were added and methyl propargyl ether (1.00 g, 14.4 mmol) was added dropwise. The reaction was stirred at 55° C. under a condenser. After stirring at 55° C. for 16 h, GC/MS analysis indicated that the reaction was complete. The mixture was filtered through Celite.™, and the filter pad was washed thoroughly with ethyl acetate. The combined filtrates were concentrated in vacuo and the residue was dissolved in ethyl acetate (300 mL), washed with water (300 mL), brine (300 mL), dried over Na2SO4 filtered, and concentrated in vacuo. The residue was purified by column chromatography eluting with hexane, 99:1, 97:3, then 96:4 hexane:ethyl acetate to afford methyl 3-(1,3-thiazol-2-yl)-2-propynyl ether (250 mg, 13% yield) as a yellow oil. 1H NMR (CDCl3, 300 MHz) Δ7.78 (d, J=3.0 Hz, 1H), 7.37 (d, J=3.0 Hz, 1H), 4.37 (s, 2H), 3.47 (s, 3H). MS (ESI) 154.1 (M++H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Quantity
842 mg
Type
catalyst
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
CuI
Quantity
456 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.C(N(CC)CC)C.[CH2:14]([O:17][CH3:18])[C:15]#[CH:16].CCCCCC>COCCOC.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(OCC)(=O)C>[S:3]1[CH:4]=[CH:5][N:6]=[C:2]1[C:16]#[C:15][CH2:14][O:17][CH3:18] |^1:35,54|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1SC=CN1
Step Two
Name
Quantity
8.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
842 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C(C#C)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
COCCOC
Step Six
Name
CuI
Quantity
456 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 55° C. under a condenser
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
argon gas was bubbled through the suspension for several minutes
CUSTOM
Type
CUSTOM
Details
to deoxygenate the mixture
STIRRING
Type
STIRRING
Details
After stirring at 55° C. for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
™, and the filter pad was washed thoroughly with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (300 mL)
WASH
Type
WASH
Details
washed with water (300 mL), brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with hexane, 99:1, 97:3

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)C#CCOC
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 13.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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